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Compound of Interest

Compound Name: 4-Hydroxybenzyl Alcohol

Cat. No.: B041543 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
hydroxybenzyl alcohol, a key intermediate in various chemical syntheses and a compound of

interest in pharmaceutical and materials science research. The guide is intended for

researchers, scientists, and drug development professionals, offering a detailed analysis of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-hydroxybenzyl alcohol,
providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Solvent
Spectromet
er
Frequency

7.29 d 2H
Ar-H (ortho to

CH₂OH)
D₂O 500 MHz

6.90 d 2H
Ar-H (ortho to

OH)
D₂O 500 MHz

4.54 s 2H -CH₂OH D₂O 500 MHz
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Note: The hydroxyl protons (-OH) are often not observed in D₂O due to deuterium exchange.

¹³C NMR Data

Chemical Shift (δ) ppm Assignment Solvent

157.85 C-OH (aromatic) D₂O

134.90 C-CH₂OH (aromatic) D₂O

132.29 CH (aromatic, ortho to CH₂OH) D₂O

118.17 CH (aromatic, ortho to OH) D₂O

66.27 -CH₂OH D₂O

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3200 Strong, Broad
O-H stretch (phenolic and

alcoholic)

3050 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1610, 1510, 1450 Medium to Strong C=C stretch (aromatic ring)

1240 Strong C-O stretch (phenolic)

1010 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
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m/z
Relative Intensity
(%)

Assignment Ionization Method

124 100 [M]⁺ (Molecular Ion)
Electron Ionization

(EI)

107 40 [M - OH]⁺ EI

95 94 [M - CH₂OH]⁺ EI

77 94 [C₆H₅]⁺ EI

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 4-hydroxybenzyl alcohol (approximately 10-20 mg) is

prepared in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, Chloroform-d - CDCl₃,

or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a standard 5 mm NMR tube. The concentration is

adjusted to ensure adequate signal-to-noise ratio.

Data Acquisition:

¹H NMR: The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer. A

standard single-pulse experiment is used with a 90° pulse angle. The spectral width is set to

cover the expected range of proton chemical shifts (typically 0-12 ppm). A sufficient number

of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. The relaxation

delay is set to be at least 5 times the longest T₁ relaxation time of the protons of interest.

¹³C NMR: The ¹³C NMR spectrum is acquired on the same spectrometer. A proton-decoupled

pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum and

enhance the signal of carbon atoms. The spectral width is set to cover the expected range of

carbon chemical shifts (typically 0-200 ppm). A larger number of scans (e.g., 1024 or more)

is required due to the lower natural abundance of the ¹³C isotope.
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Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: A small amount of 4-hydroxybenzyl alcohol (1-2 mg) is finely ground with

anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good

contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample compartment (or the clean ATR

crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum

is acquired. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹). Typically, 16 or 32 scans are co-added to improve the signal-to-noise

ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including:

Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube

at the end of a probe, which is then inserted into the ion source and heated to vaporize the

sample.

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first dissolved in a

volatile solvent and injected into a gas chromatograph. The components are separated in the

GC column and then introduced into the mass spectrometer.
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Ionization: Electron Ionization (EI) is a common method for the analysis of small organic

molecules like 4-hydroxybenzyl alcohol. In the EI source, the vaporized sample molecules

are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z). The detector then records the abundance of each ion. The resulting mass spectrum

is a plot of relative ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-hydroxybenzyl alcohol.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxybenzyl Alcohol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041543#spectroscopic-data-of-4-hydroxybenzyl-
alcohol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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